![molecular formula C29H54N12O9 B12323262 H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH](/img/structure/B12323262.png)
H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH
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Overview
Description
H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its unique structure, which includes both D- and L-forms of amino acids, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiols.
Scientific Research Applications
Therapeutic Applications
1.1. Antioxidant Properties
Research indicates that peptides similar to H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a significant role .
1.2. Antimicrobial Activity
Peptides derived from amino acids have shown promise as antimicrobial agents. The application of this compound in developing new antimicrobial therapies could be explored, especially against resistant strains of bacteria .
1.3. Cancer Therapy
Peptides are being investigated for their role in cancer therapy due to their ability to selectively target cancer cells while sparing normal cells. This compound may enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment by inducing apoptosis in tumor cells .
Biochemical Mechanisms
2.1. Enzyme Interaction
The compound’s structure allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, studies on similar peptides have indicated their ability to inhibit specific enzyme activities related to metabolic pathways, which could be leveraged for therapeutic benefits .
2.2. Signal Transduction
this compound may play a role in signal transduction pathways by acting as a ligand for receptors involved in cellular communication and response mechanisms . This can influence processes such as cell proliferation and differentiation.
Case Studies
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another synthetic peptide with a different sequence and properties.
Elcatonin: A peptide used as an anti-parathyroid agent with a distinct amino acid sequence.
Uniqueness
H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH is unique due to its combination of D- and L-amino acids, which can confer different stability and activity profiles compared to peptides composed solely of L-amino acids. This duality allows for the exploration of novel biological activities and therapeutic potentials.
Biological Activity
H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH is a synthetic peptide composed of various amino acids, including arginine, valine, glycine, proline, and glutamic acid. The unique combination of L- and D-amino acids in this compound enhances its stability and biological activity compared to peptides composed solely of L-amino acids. This article explores the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
Composition and Structure
The compound's structure consists of:
- Arginine (Arg) : Known for its role in nitric oxide synthesis, crucial for vascular health.
- Valine (Val) : An essential amino acid involved in muscle metabolism.
- Glycine (Gly) : Contributes to protein synthesis and acts as an inhibitory neurotransmitter.
- Proline (Pro) : Important for collagen formation and tissue repair.
- Glutamic acid (Glu) : Functions as a neurotransmitter and plays a role in cellular metabolism.
The presence of both D- and L-amino acids may provide enhanced resistance to enzymatic degradation, making it suitable for pharmaceutical applications.
1. Nitric Oxide Synthesis
Arginine is a precursor to nitric oxide (NO), which has various physiological roles including vasodilation. Increased NO levels can improve blood flow and reduce blood pressure, suggesting potential applications in cardiovascular health.
2. Neurotransmission
Glycine's role as an inhibitory neurotransmitter indicates that this peptide may influence central nervous system functions. Studies have shown that glycine can enhance inhibitory synaptic transmission, which might be beneficial in conditions like epilepsy or spasticity.
3. Collagen Synthesis
Proline is vital for collagen production, which is essential for skin elasticity and wound healing. Research indicates that peptides containing proline can stimulate fibroblast activity, leading to enhanced collagen synthesis.
4. Antioxidant Properties
Some studies suggest that the amino acids within this peptide may exhibit antioxidant properties. For instance, glycine has been shown to reduce oxidative stress markers in various models, potentially contributing to cellular protection against damage.
Case Study 1: Vascular Health
A study highlighted the effects of arginine-rich peptides on endothelial function. Participants receiving arginine supplementation showed significant improvements in endothelial-dependent vasodilation compared to controls. This suggests that this compound may have similar benefits due to its arginine content .
Case Study 2: Muscle Recovery
Research on amino acid supplementation post-exercise indicated that peptides containing valine and glycine could enhance muscle recovery and reduce soreness. The incorporation of these amino acids into recovery protocols may benefit athletes .
Comparative Analysis with Similar Compounds
Compound Name | Composition | Unique Features |
---|---|---|
H-Lys-Val-Gly | Lysine, Valine, Glycine | Promotes muscle recovery |
H-Asp-Lys-Phe | Aspartic Acid, Lysine, Phenylalanine | Involved in neurotransmission |
H-Trp-Leu-Met | Tryptophan, Leucine, Methionine | Precursor for serotonin |
H-Ala-Pro-Gly | Alanine, Proline, Glycine | Used in collagen synthesis |
Research Findings
Recent studies have focused on the interaction of amino acids with various biological systems. A predictive model established the significance of amino acids like glycine and proline in reducing risks associated with diabetic retinopathy (DR). This model indicates that the biological activities of these amino acids are critical in disease prevention .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-[1-[[2-[[5-(diaminomethylideneamino)-1-(2-formylpyrrolidin-1-yl)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pentanamide;2-aminopentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45N11O5.C5H9NO4/c1-14(2)19(34-20(38)16(25)7-3-9-30-23(26)27)21(39)32-12-18(37)33-17(8-4-10-31-24(28)29)22(40)35-11-5-6-15(35)13-36;6-3(5(9)10)1-2-4(7)8/h13-17,19H,3-12,25H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H4,26,27,30)(H4,28,29,31);3H,1-2,6H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIQBSYPNBETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C=O)NC(=O)C(CCCN=C(N)N)N.C(CC(=O)O)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N12O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.